molecular formula C9H8ClN5O B12581820 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one CAS No. 596825-61-5

5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one

Cat. No.: B12581820
CAS No.: 596825-61-5
M. Wt: 237.64 g/mol
InChI Key: OTHJIRSTWQANJN-UHFFFAOYSA-N
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Description

5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one is a heterocyclic compound that features a unique combination of a triazole and pyridazine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

596825-61-5

Molecular Formula

C9H8ClN5O

Molecular Weight

237.64 g/mol

IUPAC Name

5-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H8ClN5O/c10-6-2-3-7-12-13-9(15(7)14-6)5-1-4-8(16)11-5/h2-3,5H,1,4H2,(H,11,16)

InChI Key

OTHJIRSTWQANJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NN=C3N2N=C(C=C3)Cl

Origin of Product

United States

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